molecular formula C8H6F3NO3S B13505343 5-Methyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid

5-Methyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid

Cat. No.: B13505343
M. Wt: 253.20 g/mol
InChI Key: AWOHGDNDCIQVBB-UHFFFAOYSA-N
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Description

5-Methyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic electronics. This compound, in particular, is characterized by the presence of a trifluoroacetamido group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid can be achieved through several synthetic routes. Another approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoroacetamido group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives.

Scientific Research Applications

5-Methyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds with biological macromolecules, influencing their activity. The thiophene ring can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H6F3NO3S

Molecular Weight

253.20 g/mol

IUPAC Name

5-methyl-2-[(2,2,2-trifluoroacetyl)amino]thiophene-3-carboxylic acid

InChI

InChI=1S/C8H6F3NO3S/c1-3-2-4(6(13)14)5(16-3)12-7(15)8(9,10)11/h2H,1H3,(H,12,15)(H,13,14)

InChI Key

AWOHGDNDCIQVBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)NC(=O)C(F)(F)F)C(=O)O

Origin of Product

United States

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